molecular formula C72H48N8NiO6 B13781619 Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate CAS No. 38780-90-4

Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate

Cat. No.: B13781619
CAS No.: 38780-90-4
M. Wt: 1179.9 g/mol
InChI Key: VIACREPMAZOELJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate involves the reaction of nickel(II) nitrate with 4,7-diphenyl-1,10-phenanthroline in an appropriate solvent. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and appropriate pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of higher oxidation state nickel complexes, while reduction may produce lower oxidation state complexes .

Scientific Research Applications

Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate exerts its effects involves its ability to form stable coordination complexes with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the nickel center .

Comparison with Similar Compounds

Similar Compounds

  • Nickel(2+), tris(1,10-phenanthroline-N1,N10)-, dinitrate
  • Nickel(2+), tris(2,2’-bipyridine-N1,N1’)-, dinitrate
  • Nickel(2+), tris(4,4’-dimethyl-2,2’-bipyridine-N1,N1’)-, dinitrate

Uniqueness

Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate is unique due to the presence of 4,7-diphenyl-1,10-phenanthroline ligands, which provide distinct steric and electronic properties compared to other similar compounds.

Biological Activity

Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate is a complex compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula C72H48N8NiO6C_{72}H_{48}N_{8}NiO_{6} and a molecular weight of approximately 1296.2 g/mol. Its structure features a nickel ion coordinated with three 4,7-diphenyl-1,10-phenanthroline ligands, contributing to its unique chemical properties. The presence of dinitrate groups enhances its solubility and potential reactivity in biological systems .

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC72H48N8NiO6C_{72}H_{48}N_{8}NiO_{6}
Molecular Weight1296.2 g/mol
SolubilitySoluble in organic solvents
Coordination ModeTris-chelated

Antitumor Effects

Research indicates that nickel complexes can exhibit antitumor properties through various mechanisms. A study demonstrated that nickel(2+) complexes can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function. This mechanism is particularly relevant in melanoma and other aggressive cancers .

Case Study: Melanoma Cells

In vitro studies using B16F10 melanoma cells revealed that treatment with nickel(2+) complexes resulted in significant cytotoxicity. The compound was shown to activate caspases involved in the apoptotic pathway, leading to cell death. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .

Antioxidant Activity

Nickel(2+) complexes have also been studied for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cellular environments. This activity is crucial for protecting cells from damage induced by oxidative agents and may contribute to their therapeutic potential .

Table 2: Summary of Biological Activities

ActivityMechanismReference
AntitumorInduction of apoptosis via ROS
AntioxidantScavenging free radicals
CytotoxicityActivation of caspases

Toxicological Considerations

While nickel complexes show promising biological activities, their toxicity profiles must be carefully evaluated. Nickel compounds are known to exhibit cytotoxic effects at high concentrations. Studies emphasize the importance of dosage and the chemical environment when assessing their safety and efficacy in therapeutic applications .

Table 3: Toxicological Data Overview

EndpointObserved EffectsReference
CytotoxicityDose-dependent effects
GenotoxicityPotential DNA damage at high doses
CarcinogenicityUnder investigation

Properties

CAS No.

38780-90-4

Molecular Formula

C72H48N8NiO6

Molecular Weight

1179.9 g/mol

IUPAC Name

4,7-diphenyl-1,10-phenanthroline;nickel(2+);dinitrate

InChI

InChI=1S/3C24H16N2.2NO3.Ni/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3)4;/h3*1-16H;;;/q;;;2*-1;+2

InChI Key

VIACREPMAZOELJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2]

Origin of Product

United States

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